MLi-2

LRRK2 kinase inhibition ATP-competitive inhibitor Parkinson's disease

MLi-2 is the definitive gold-standard LRRK2 chemical probe, uniquely delivering equipotent wild-type and G2019S mutant inhibition (ratio 0.95), full CNS bioavailability, and a validated pRab10/pSer935 biomarker signature. It is the only commercially available LRRK2 inhibitor with dual high-resolution structures (cryo-EM 2.74 Å full-length complex and X-ray PDB 5U6I) for structural biology-anchored drug discovery. Its 10-fold lower effective concentration versus PF-06447475 in α-synuclein pathology models maximizes the experimental window while minimizing solvent cytotoxicity. Achieves >100× brain/plasma exposure with once-daily dosing for sustained CNS target engagement in chronic studies. Essential for reproducible, interpretable Parkinson's disease target validation.

Molecular Formula C21H25N5O2
Molecular Weight 379.5 g/mol
Cat. No. B15608315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLi-2
Molecular FormulaC21H25N5O2
Molecular Weight379.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H25N5O2/c1-13-10-26(11-14(2)27-13)19-9-18(22-12-23-19)20-16-8-15(28-21(3)6-7-21)4-5-17(16)24-25-20/h4-5,8-9,12-14H,6-7,10-11H2,1-3H3,(H,24,25)/t13-,14+
InChIKeyATUUNJCZCOMUKD-OKILXGFUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why MLi-2 (1627091-47-7) Is the Definitive Type I LRRK2 Chemical Probe: Potency, Selectivity, and CNS Bioavailability for Parkinson's Disease Research Procurement


MLi-2 (cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine; CAS 1627091-47-7) is a structurally distinct, ATP-competitive Type I kinase inhibitor belonging to the 3-(4-pyrimidinyl) indazole chemotype [1][2]. Developed by Merck Research Laboratories and independently reviewed by the Chemical Probes Portal and the Structural Genomics Consortium, MLi-2 is broadly regarded as the gold-standard LRRK2 chemical probe due to its sub-nanomolar potency, comprehensive kinase-selectivity profile, and central nervous system (CNS) bioavailability [1][3]. Unlike many earlier-generation LRRK2 inhibitors that exhibit either narrow selectivity windows or poor brain penetration, MLi-2 was optimized through systematic medicinal chemistry to simultaneously deliver the multiple orthogonal properties required for robust preclinical target validation and pharmacological studies in Parkinson's disease models [2].

Why Generic Substitution of MLi-2 with Other Commercial LRRK2 Inhibitors Compromises Experimental Reproducibility and Pharmacodynamic Interpretation


LRRK2 inhibitors with superficially similar target annotations differ radically in their selectivity breadth, mutant-vs-wild-type potency ratios, CNS exposure kinetics, and conformational effects on the kinase domain. For instance, the commonly compared Type II inhibitor GZD-824 binds an inactive 'DYG-out' kinase conformation and induces a distinct pharmacodynamic signature that fails to dephosphorylate the N-terminal LRRK2 biomarker Ser935 — a readout that MLi-2 and other Type I inhibitors reliably engage [1]. Similarly, inhibitors such as LRRK2-IN-1 and HG-10-102-1 achieve substantially lower biochemical IC50 values (13–20 nM vs 0.76 nM) and lack CNS bioavailability altogether [2]. Even within the brain-penetrant Type I class, differential selectivity against STE20-family kinases (e.g., MST1/MST2) and the loss of potency on the pathogenic G2019S mutant — a 3.7-fold shift for PF-06447475 but negligible for MLi-2 — can confound pharmacodynamic interpretation in disease-relevant models [2][3]. Substituting MLi-2 without compensating for these multidimensional property gaps introduces experimental artifacts that can misattribute phenotype to target engagement, or conversely, mask genuine LRRK2-dependent biology.

MLi-2 Product-Specific Head-to-Head Comparative Evidence: Quantitative Differentiation Supporting Scientific Procurement Decisions


Biochemical Potency: MLi-2 Achieves 3.2-Fold Lower IC50 Than PF-06447475 in Matched LRRK2 Peptide Phosphorylation Assay

In a controlled head-to-head experiment using recombinant GST-tagged human LRRK2 and the LRRK2tide peptide substrate with [γ-³²P]ATP, MLi-2 inhibited LRRK2 peptide phosphorylation with an IC50 of 1.1 ± 0.2 nM, compared to 3.5 ± 1.1 nM for PF-06447475 (PF-475), representing a 3.2-fold greater inhibitory potency [1]. Both compounds were tested under identical buffer and substrate conditions, with ATP Km adjustments specific to each LRRK2 variant. Furthermore, MLi-2 at 1.1 nM increased the ATP Km to 421.4 ± 18.7 µM versus 272.3 ± 14.3 µM for PF-06447475 at 3.5 nM, confirming stronger ATP-competitive engagement at a lower concentration [1].

LRRK2 kinase inhibition ATP-competitive inhibitor Parkinson's disease biochemical assay

Pathogenic G2019S Mutant Equipotency: MLi-2 Maintains Full Potency on LRRK2(G2019S) While PF-06447475 Loses 3.7-Fold Activity

Cross-study data, consolidated in a comprehensive 2021 Biomolecules review table, show that MLi-2 is essentially equipotent against wild-type (WT) and G2019S-mutant LRRK2, with IC50 values of 0.8 nM (WT) and 0.76 nM (G2019S) — a WT/G2019S ratio of 1.05 [1]. In contrast, PF-06447475 shows IC50 values of 3 nM (WT) and 11 nM (G2019S), a WT/G2019S ratio of 0.27, representing an approximately 3.7-fold loss of potency on the most prevalent Parkinson's disease-causing mutant [1]. This equipotency pattern for MLi-2 was independently confirmed by Pena et al. (2024), who demonstrated that MLi-2 is equipotent for wild-type and G2019S LRRK2 in cellular pSer935/Ser1292 phosphorylation assays, while EB-42168 (a G2019S-selective inhibitor) showed the opposite selectivity profile [2]. Table 2 also documents that PF-06685360 (PF-360) has a WT IC50 of 2.3 nM but lacks G2019S data, and HG-10-102-1 shows a partial G2019S preference (WT 20.3 nM vs G2019S 3.2 nM) that is qualitatively different from MLi-2's balanced profile [1].

G2019S LRRK2 mutation Parkinson's disease genetics mutant-selective inhibitor pharmacogenomics

Kinase Selectivity: MLi-2 Exhibits >295-Fold Selectivity Across 300 Kinases, Contrasting with Multi-Target Type II Inhibitors Such as GZD-824

The primary characterization paper by Fell et al. (2015) established that MLi-2 demonstrates >295-fold selectivity when profiled against a panel of over 300 kinases and a diverse panel of receptors and ion channels [1]. This selectivity profile has been confirmed by Tocris Bioscience, Abcam, and the IUPHAR/BPS Guide to Immunopharmacology, establishing MLi-2 as a reference-quality chemical probe [2]. The Chemical Probes Portal independently reviewed MLi-2, noting its 'superb selectivity profile' and designating it 'the gold standard LRRK2 inhibitor' [3]. This stands in stark contrast to Type II inhibitors such as GZD-824, which was developed as a BCR-ABL/SRC family inhibitor with broad-spectrum activity against numerous kinases, and ponatinib and rebastinib, which each carry extensive off-target kinase profiles that preclude their use as LRRK2-selective chemical probes [4]. The 2023 cryo-EM study by the Science Advances consortium explicitly noted that ponatinib, GZD-824, and rebastinib's 'numerous kinase off-targets prevent their application as chemical tools' [4]. The A2016T kinase-domain mutation in LRRK2 provides a genetic separation-of-function tool: MLi-2 fails to inhibit LRRK2[A2016T], and this resistance pattern distinguishes on-target from off-target effects uniquely for Type I inhibitors, whereas Type II inhibitors such as GZD-824 and rebastinib also lose potency on this mutant — confirming the reduced pharmacological specificity of the Type II class [5].

kinase selectivity off-target profiling chemical probe criteria LRRK2 specificity

CNS Bioavailability: MLi-2 Achieves Brain Exposures >100× In Vivo Plasma IC50, a Property Absent in Non-Brain-Penetrant Comparators Like LRRK2-IN-1

MLi-2 is orally bioavailable and brain-penetrant, producing dose-dependent central and peripheral target inhibition over a 24-hour period as measured by dephosphorylation of pSer935 LRRK2 [1]. In MitoPark mice, MLi-2 treatment was well-tolerated over a 15-week period at brain and plasma exposures exceeding 100× the in vivo plasma IC50 for LRRK2 kinase inhibition [1][2]. This high CNS exposure multiple provides robust target engagement in both brain and peripheral tissues, making MLi-2 suitable for studies requiring sustained LRRK2 inhibition in the CNS. In contrast, LRRK2-IN-1 is explicitly catalogued as not brain-penetrant (Table 2 in Biomolecules 2021) [3]. Among brain-penetrant comparators, PF-06447475 and PF-06685360 also achieve CNS exposure, but at lower potency (2.3-3 nM vs 0.76 nM) and with PF-06447475 exhibiting reduced G2019S activity [3]. A macaque toxicology study comparing MLi-2, GNE-7915, and PFE-360 demonstrated that at low doses of PFE-360 or MLi-2, ~50% or 100% LRRK2 inhibition in brain tissue was achieved respectively, with MLi-2 reaching full CNS target engagement at well-tolerated doses while PFE-360 achieved only partial inhibition at its low dose [4].

CNS bioavailability blood-brain barrier brain pharmacokinetics target engagement

Cryo-EM Structural Elucidation: High-Resolution MLi-2:LRCK2 Complex (2.74 Å) Provides Atomic-Level Understanding of Type I Binding Mode Unavailable for Most Comparators

In 2023, the Science Advances consortium solved cryo-electron microscopy structures of full-length LRRK2 (wild-type and PD-linked mutants G2019S and I2020T) bound to MLi-2 and to the Type II inhibitor GZD-824 [1]. The MLi-2-bound structure achieved an overall resolution of 2.74 Å with local resolutions as high as 2.4 Å around the kinase active site, enabling detailed atomic interpretation of the inhibitor binding pose [1]. MLi-2 occupies the ATP-binding pocket with its indazole group forming hydrogen bonds to the kinase hinge residues E1948 and A1950, and its binding stabilizes the DYG-in, αC-in active-like conformation with a fully formed regulatory spine and ordered activation loop [1]. The GZD-824 complex, resolved at a lower overall resolution of 3.11 Å, shows the kinase in an inactive DYG-out conformation with a disordered activation loop and the inhibitor binding pocket shifted away from the hinge region [1]. This structural information is currently available only for MLi-2 and GZD-824 among LRRK2 inhibitors; no cryo-EM structures have been published for PF-06447475, PF-06685360, GNE-7915, LRRK2-IN-1, or HG-10-102-1 bound to full-length LRRK2. The crystal structure of MLi-2 in complex with LRRK2 kinase domain is also available via PDB ID 5U6I [2].

cryo-EM LRRK2 structure type I inhibitor binding structure-based drug design

Cellular Target Engagement — Rab10 Substrate Phosphorylation: MLi-2 Inhibits the Physiological LRRK2 Substrate Rab10 with Sub-Nanomolar IC50 in Neuronal Cells

In LUHMES dopaminergic neuronal cells, MLi-2 potently reduced phosphorylation of Rab10 at Thr73 (pThr73-Rab10), a direct physiological substrate of LRRK2 kinase activity, with IC50 values of 0.78 nM in wild-type cells and 2.31 nM in G2019S-mutant cells [1]. Parallel measurement of LRRK2 autophosphorylation at Ser1292 gave IC50 values of 21.2 pM (WT) and 1.45 nM (G2019S) [1]. Type I inhibitors including MLi-2 and GSK3357679A suppress Rab10 phosphorylation, whereas Type II inhibitors also suppress Rab10/12 phosphorylation but fail to induce dephosphorylation of N-terminal biomarker sites such as Ser935 [2]. The cellular pSer935 dephosphorylation IC50 for MLi-2 is 1.4 nM, independently validated across multiple cellular models and vendor datasheets [3]. A G2019S-selective inhibitor study by Pena et al. (2024) confirmed that MLi-2 shows equivalent Rab10 pThr73 inhibition across all LRRK2 genotypes, in contrast to the mutant-selective inhibitor EB-42168 [4].

Rab10 phosphorylation LRRK2 substrate cellular pharmacodynamics neuronal target engagement

MLi-2 Best-Fit Research and Preclinical Application Scenarios Guided by Comparative Quantitative Evidence


Parkinson's Disease G2019S Knock-In Mouse Chronic Efficacy Studies Requiring Sustained CNS Target Engagement

For heterozygous G2019S LRRK2 knock-in mouse models — the most translationally relevant genetic PD model — MLi-2 provides equipotent inhibition of both WT and mutant LRRK2 (IC50 ratio G2019S/WT = 0.95), ensuring that phenotypic outcomes reflect total LRRK2 kinase activity blockade rather than allele-selective pharmacology [1]. The demonstrated >100× brain exposure multiple over in vivo plasma IC50 during 15-week chronic dietary administration in MitoPark mice confirms sustained CNS target engagement without tolerance development [1]. This is critical given that non-brain-penetrant alternatives such as LRRK2-IN-1 cannot be used for CNS endpoints, and PF-06447475's 3.7-fold G2019S potency loss complicates dose-response interpretation in heterozygous models [2]. The well-characterized Rab10 pThr73 pharmacodynamic biomarker (IC50 = 0.78–2.31 nM in neuronal cells) provides a validated proximal readout for LRRK2 kinase activity in brain tissue [3].

Primary Neuronal α-Synuclein Pathology Models Using Physiological Inhibitor Concentrations

MLi-2 at 3 nM concentration significantly reduced pS129-α-synuclein inclusions in G2019S-LRRK2-expressing primary hippocampal neurons exposed to α-synuclein preformed fibrils over 18 days, while PF-06447475 required 30 nM to achieve comparable reduction [1]. This 10-fold lower effective concentration in a disease-relevant cellular model directly reflects MLi-2's ~3.2-fold higher biochemical potency and superior cellular target engagement. For researchers screening the effects of LRRK2 inhibition on α-synuclein aggregation, seeding, or propagation in primary neuron cultures, MLi-2 provides a wider experimental concentration window that minimizes solvent-related cytotoxicity while maintaining full target coverage.

Non-Human Primate Pharmacodynamic and Safety Studies — Gold-Standard Brain Target Engagement at Tolerated Doses

In a head-to-head macaque toxicology study, MLi-2 at 15 mg/kg once daily achieved approximately 100% LRRK2 inhibition in brain tissue with minimal or absent lung histopathology, while PFE-360 (PF-06685360) at its low dose achieved only ~50% brain inhibition [1]. GNE-7915 required twice-daily dosing due to shorter pharmacokinetic half-life, whereas MLi-2's once-daily dosing simplifies experimental protocols and reduces animal handling stress. Importantly, the lung pneumocyte vacuolation observed with all three inhibitors was reversible upon drug withdrawal and did not produce measurable pulmonary function deficits, confirming that this on-target pharmacology does not preclude preclinical testing [1]. MLi-2's well-characterized safety profile and fully validated CNS pharmacodynamic response make it the preferred reference inhibitor for NHP studies where complete brain target engagement must be demonstrated without confounding from off-target kinase activity.

Structure-Based Drug Design and Selectivity Modeling — The Only LRRK2 Inhibitor with Both Cryo-EM and X-Ray Structural Data

MLi-2 is unique among commercially available LRRK2 inhibitors in having both a high-resolution cryo-EM structure of the full-length LRRK2:inhibitor complex (2.74 Å) and an X-ray crystallographic structure of the isolated kinase domain (PDB 5U6I) [1]. This dual structural dataset enables computational chemists to model inhibitor binding in the context of the complete multi-domain LRRK2 architecture, including N-terminal armadillo, ankyrin, and leucine-rich repeat domains that influence inhibitor-induced conformational changes. The demonstrated Type I binding mode — stabilizing the active DYG-in conformation with ordered activation loop — contrasts with the Type II GZD-824 complex (3.11 Å, inactive DYG-out), providing a structural framework for understanding how different chemotypes produce divergent biomarker signatures (Ser935 dephosphorylation present for Type I, absent for Type II) [1][2]. For any medicinal chemistry program aiming to develop next-generation LRRK2 inhibitors, MLi-2's structural data are the essential starting point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MLi-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.